molecular formula C8H16N4O5S2 B1224052 3-methyl-4,7-bis(methylsulfonyl)-3a,5,6,7a-tetrahydro-1H-imidazo[4,5-b]pyrazin-2-one

3-methyl-4,7-bis(methylsulfonyl)-3a,5,6,7a-tetrahydro-1H-imidazo[4,5-b]pyrazin-2-one

Cat. No. B1224052
M. Wt: 312.4 g/mol
InChI Key: VKRZOWHFRCMNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-4,7-bis(methylsulfonyl)-3a,5,6,7a-tetrahydro-1H-imidazo[4,5-b]pyrazin-2-one is an imidazopyrazine, a sulfonamide and a member of ureas.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis and Antimicrobial Activity of Novel Sulfone-Linked Bis Heterocycles : A study by Padmavathi et al. (2008) focused on the synthesis of novel sulfone-linked bis heterocycles from E-styrylsulfonylacetic acid methyl ester. These compounds showed pronounced antimicrobial activity, with specific compounds demonstrating superior effectiveness compared to others in the series (Padmavathi et al., 2008).

Synthesis Methodologies

  • Preparation of Bis Heterocycles using Novel Catalysts : Khazaei et al. (2012) reported an efficient method for synthesizing bis heterocycles by condensation using a new, reusable catalyst. This process emphasizes green chemistry principles and offers a novel approach in the field of chemical synthesis (Khazaei et al., 2012).

  • Synthesis of Pyrazoline-Based Bis(1,2,3-Triazole) Scaffolds : Kiran et al. (2016) explored the synthesis of bis(1,2,3-triazoles) derivatives via click chemistry. Their process involved multiple steps and resulted in compounds with antibacterial and antioxidant properties (Kiran et al., 2016).

Fundamental Studies on Structures and Properties

  • Structures and Spectroscopic Properties of Imidazo[1,2-a]pyrazin-3(7H)-one Derivatives : Nakai et al. (2003) investigated the physical properties of specific imidazo[1,2-a]pyrazin-3(7H)-one derivatives. Their study included X-ray crystallography and spectroscopic analysis, providing insights into the structural and electronic characteristics of these compounds (Nakai et al., 2003).

Discovery and Synthesis of Medicinally Important Pyrazoles

  • Discovery and Synthesis of Medicinally Important Novel Pyrazoles : Thangarasu et al. (2019) focused on synthesizing novel pyrazole derivatives with potential medicinal applications. Their study involved the assessment of biological properties such as antioxidant, anti-breast cancer, and anti-inflammatory activities (Thangarasu et al., 2019).

properties

Product Name

3-methyl-4,7-bis(methylsulfonyl)-3a,5,6,7a-tetrahydro-1H-imidazo[4,5-b]pyrazin-2-one

Molecular Formula

C8H16N4O5S2

Molecular Weight

312.4 g/mol

IUPAC Name

3-methyl-4,7-bis(methylsulfonyl)-3a,5,6,7a-tetrahydro-1H-imidazo[4,5-b]pyrazin-2-one

InChI

InChI=1S/C8H16N4O5S2/c1-10-7-6(9-8(10)13)11(18(2,14)15)4-5-12(7)19(3,16)17/h6-7H,4-5H2,1-3H3,(H,9,13)

InChI Key

VKRZOWHFRCMNEJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(NC1=O)N(CCN2S(=O)(=O)C)S(=O)(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-4,7-bis(methylsulfonyl)-3a,5,6,7a-tetrahydro-1H-imidazo[4,5-b]pyrazin-2-one
Reactant of Route 2
3-methyl-4,7-bis(methylsulfonyl)-3a,5,6,7a-tetrahydro-1H-imidazo[4,5-b]pyrazin-2-one
Reactant of Route 3
3-methyl-4,7-bis(methylsulfonyl)-3a,5,6,7a-tetrahydro-1H-imidazo[4,5-b]pyrazin-2-one
Reactant of Route 4
3-methyl-4,7-bis(methylsulfonyl)-3a,5,6,7a-tetrahydro-1H-imidazo[4,5-b]pyrazin-2-one
Reactant of Route 5
3-methyl-4,7-bis(methylsulfonyl)-3a,5,6,7a-tetrahydro-1H-imidazo[4,5-b]pyrazin-2-one
Reactant of Route 6
Reactant of Route 6
3-methyl-4,7-bis(methylsulfonyl)-3a,5,6,7a-tetrahydro-1H-imidazo[4,5-b]pyrazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.